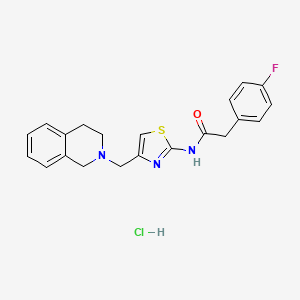

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound characterized by its multifaceted structure and potential utility across various scientific fields

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS.ClH/c22-18-7-5-15(6-8-18)11-20(26)24-21-23-19(14-27-21)13-25-10-9-16-3-1-2-4-17(16)12-25;/h1-8,14H,9-13H2,(H,23,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIGQCCNANJRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves a multi-step process:

Formation of Isoquinoline Derivative: : Starting with a precursor like 3,4-dihydroisoquinoline, the compound undergoes alkylation to introduce the 2(1H)-yl)methyl group.

Thiazole Ring Construction: : Concurrently or subsequently, the thiazole ring is synthesized via a cyclization reaction involving appropriate starting materials.

Fluorophenylacetamide Integration: : The final step involves coupling the thiazole and isoquinoline derivatives with 4-fluorophenylacetyl chloride under acidic conditions to form the desired acetamide hydrochloride salt.

Industrial Production Methods

On an industrial scale, the synthesis is typically optimized for yield, purity, and cost-effectiveness. This includes using high-purity reagents, automated reaction systems, and precise temperature and pH control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride can undergo several types of reactions, including:

Oxidation: : Potential to form oxo derivatives under strong oxidizing conditions.

Reduction: : Can be reduced to simpler amines and alcohol derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions, especially involving the thiazole and fluoro groups.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the reaction conditions but generally include modified isoquinoline or thiazole derivatives, as well as various substituted acetamide compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is of interest for its reactivity and potential as a building block in organic synthesis. Its multiple functional groups allow for extensive derivatization and structural manipulation.

Biology and Medicine

Industry

Industrially, it may be explored for applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride exerts its effects generally involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group suggests potential interactions with proteins involved in signaling pathways, while the isoquinoline and thiazole rings can facilitate binding to nucleophilic sites.

Comparison with Similar Compounds

Unique Attributes

Similar Compounds

N-(4-(2-Aminomethylthiazol-4-yl)-2-phenylacetamide hydrochloride

N-(4-(Isoquinolin-2-yl)methylthiazol-2-yl)-2-phenylacetamide hydrochloride

4-Fluorophenylacetamides with varying substituents

These comparisons highlight how slight variations in structure can lead to significant differences in chemical behavior and potential utility.

Remember, if there's something specific you want to dig deeper into about this compound, just say so. Or, let's take this conversation somewhere else!

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound that has garnered attention due to its potential therapeutic applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 483.0 g/mol. Its structure features a thiazole ring, a dihydroisoquinoline moiety, and a fluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics can exhibit various biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Neuroprotective capabilities

The presence of the dihydroisoquinoline structure is particularly noteworthy, as it has been associated with significant pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, derivatives of thiazole and dihydroisoquinoline have shown promising results against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.096 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | A549 (Lung Cancer) | 2.09 |

These findings suggest that the compound may inhibit key pathways involved in tumor growth and proliferation.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may act as an inhibitor of various enzymes involved in cancer progression.

- Receptor Modulation : The compound could interact with specific receptors that play roles in cellular signaling pathways related to cancer and inflammation.

Neuroprotective Effects

The dihydroisoquinoline component is known for its neuroprotective properties. Research has indicated that similar compounds can cross the blood-brain barrier (BBB), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on AChE Inhibition : A derivative demonstrated potent inhibition of acetylcholinesterase (AChE), with an IC50 value of 0.28 µM, indicating potential for treating Alzheimer's disease by enhancing cholinergic transmission .

- In Vivo Toxicity Studies : In animal models, compounds were tested for acute toxicity at high doses (up to 2500 mg/kg), showing no significant adverse effects, which supports their safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.